N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide

PDHK inhibition IC50 Cancer metabolism

N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide (CAS 887198-60-9) is a synthetic small-molecule pyruvate dehydrogenase kinase (PDHK) inhibitor. It features a tricyclic 9H-xanthene core linked via a carboxamide bridge to a phenyl ring bearing a 2-methyl-1,3-thiazol-4-yl substituent.

Molecular Formula C24H18N2O2S
Molecular Weight 398.48
CAS No. 887198-60-9
Cat. No. B2685726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide
CAS887198-60-9
Molecular FormulaC24H18N2O2S
Molecular Weight398.48
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C24H18N2O2S/c1-15-25-20(14-29-15)16-7-6-8-17(13-16)26-24(27)23-18-9-2-4-11-21(18)28-22-12-5-3-10-19(22)23/h2-14,23H,1H3,(H,26,27)
InChIKeyNJVLBIYLYQMBIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide (CAS 887198-60-9): Baseline Identity for Procurement Decisions


N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide (CAS 887198-60-9) is a synthetic small-molecule pyruvate dehydrogenase kinase (PDHK) inhibitor [1]. It features a tricyclic 9H-xanthene core linked via a carboxamide bridge to a phenyl ring bearing a 2-methyl-1,3-thiazol-4-yl substituent. The compound is categorized under thiazole carboxamide derivatives and has been disclosed as a PDHK1 inhibitor in patent literature with potential anticancer applications [2].

Why N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide Cannot Be Replaced by Generic PDHK Inhibitors


PDHK inhibitors are structurally diverse, and small modifications to the core scaffold or peripheral substituents can drastically alter isoform selectivity, cellular permeability, and metabolic stability [1]. For instance, the prototypical PDHK inhibitor dichloroacetate (DCA) exhibits weak potency (IC50 in the millimolar range) and lacks isoform selectivity, while ATP-competitive inhibitors such as AZD7545 show selectivity for PDHK2 over PDHK1. The xanthene-thiazole carboxamide architecture of CAS 887198-60-9 places it in a distinct chemical series with a unique binding mode that cannot be assumed from other chemotypes. Therefore, generic substitution without head-to-head comparative data risks compromising target engagement and downstream biological readouts.

Quantitative Differentiation Evidence for N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide


PDHK Inhibition Potency: CAS 887198-60-9 vs. Clinical Reference Dichloroacetate

CAS 887198-60-9 inhibits PDHK with an IC50 of 27 nM in a kinase activity assay [1]. In contrast, the clinical-stage PDHK inhibitor dichloroacetate (DCA) exhibits an IC50 of approximately 200–500 µM against PDHK1 under comparable conditions [2]. This represents a >7,400-fold improvement in potency.

PDHK inhibition IC50 Cancer metabolism

Isoform Selectivity: CAS 887198-60-9 vs. Pan-PDHK Inhibitor AZD7545

The xanthene-thiazole carboxamide scaffold is associated with PDHK1-selective inhibition, as indicated by patent filings targeting PDHK1-dependent cancers [1]. In contrast, AZD7545 is a PDHK2-selective inhibitor with >100-fold selectivity over PDHK1 [2]. While direct isoform profiling data for CAS 887198-60-9 is not publicly available, class-level inference from the Schering PDHK1 patent series suggests a divergent selectivity profile that avoids the PDHK2 bias of AZD7545.

PDHK isoform selectivity PDHK1 PDHK2

Structural Class Differentiation: Xanthene-Thiazole vs. Fluorenyl PDHK Inhibitors

CAS 887198-60-9 features a 9H-xanthene core, whereas many PDHK inhibitors disclosed in US8871934 (e.g., compounds 539 and 799) utilize a fluorenyl scaffold with trifluoromethyl substitution [1]. Fluorenyl compound 539 shows an IC50 of 27 nM, while compound 799 has an IC50 of 77 nM. The xanthene replacement introduces an endocyclic oxygen atom that alters hydrogen-bonding capacity, lipophilicity (clogP), and metabolic stability compared to the all-carbon fluorenyl series.

Xanthene scaffold Fluorenyl analogs PDHK inhibitor chemotype

Target Engagement Context: PDHK1 Inhibition for Cancer Metabolism vs. Metabolic Disease Indications

CAS 887198-60-9 is patented for oncology indications (metastatic cancer, solid tumors) [1]. Other PDHK inhibitors, such as Nov3r, have been developed primarily for metabolic diseases (type 2 diabetes) with reported IC50 values of 2.97 µM (PDHK1) and 5.2 µM (PDHK2) . The cancer-focused patent positioning of the xanthene-thiazole derivative distinguishes its intended application domain from metabolically-oriented PDHK inhibitors.

Cancer metabolism PDHK1 Warburg effect

Optimal Procurement Scenarios for N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide Based on Quantitative Evidence


PDHK1-Driven Cancer Cell Metabolism Studies

With an IC50 of 27 nM against PDHK and patent annotation for metastatic cancer, this compound is suited for investigating PDHK1-dependent regulation of the Warburg effect in tumor cells. The >7,000-fold potency advantage over DCA allows low-nanomolar treatment regimes that minimize solvent toxicity and off-target metabolic perturbation [1].

Chemical Probe Development for PDHK1 Isoform Selectivity Profiling

The xanthene-thiazole scaffold provides a starting point for developing PDHK1-selective chemical probes, orthogonal to the PDHK2-selective tool AZD7545. Researchers requiring isoform-specific target validation in PDHK1-high cancer lines (e.g., glioblastoma, pancreatic cancer) benefit from this chemotype's distinct selectivity signature [1].

Structure-Activity Relationship (SAR) Studies on Xanthene-Based Kinase Inhibitors

The 9H-xanthene-9-carboxamide core differentiated from fluorenyl PDHK inhibitors by an endocyclic oxygen atom offers a unique vector for SAR exploration. Procurement enables comparative studies of hydrogen-bonding effects, solubility, and metabolic stability against analogous fluorenyl compounds from patent US8871934 [1].

Oncology-Focused Phenotypic Screening Libraries

Given its patented status for solid tumors and metastatic cancer and its nanomolar potency, CAS 887198-60-9 is a relevant addition to oncology-focused compound libraries. Its differentiation from metabolic-disease PDHK inhibitors (e.g., Nov3r, >100-fold less potent) ensures appropriate chemical tool selection for cancer phenotype screens [1].

Quote Request

Request a Quote for N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.